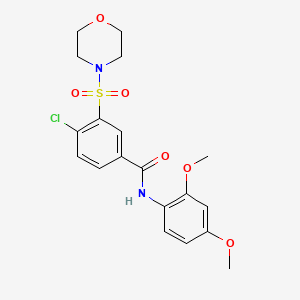

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamides. The compound has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

One study provides a detailed analysis of a related compound's crystal structure, which could inform the understanding of "4-chloro-N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide". The crystallography of dimethomorph, a morpholine fungicide, reveals significant dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings, contributing to its three-dimensional structure stabilized by hydrogen bonds and weak interactions. This structural insight is crucial for understanding the compound's interaction mechanisms and could guide the design of similar compounds with enhanced stability and efficacy (Kang et al., 2015).

Synthesis and Antimicrobial Activities

Another area of application involves the synthesis of derivatives that exhibit biological activities. For example, novel 1,2,4-triazole derivatives, including those modified with morpholine, have been synthesized and evaluated for antimicrobial activities. These studies highlight the compound's role as a backbone for developing new agents with potential antibacterial and antifungal properties, indicating a broad spectrum of application in combating microbial resistance (Bektaş et al., 2007).

Synthesis of Anticancer Agents

Research on benzodifuranyl derivatives derived from visnaginone and khellinone, incorporating morpholine groups, indicates potential applications in developing anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in creating new treatments for chronic pain and inflammation-related disorders (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine, have shown potent anticonvulsant activity in various models. This demonstrates the compound's potential as a lead structure for developing new anticonvulsant medications, highlighting its versatility in medicinal chemistry applications (Edafiogho et al., 1992).

properties

IUPAC Name |

4-chloro-N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O6S/c1-26-14-4-6-16(17(12-14)27-2)21-19(23)13-3-5-15(20)18(11-13)29(24,25)22-7-9-28-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBKJFFVLVGZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)

![2-[(4-Trifluoromethylbenzyl)amino]ethanol](/img/structure/B2678726.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)